molecular formula C8H6O B1584995 Phenol, 4-ethynyl- CAS No. 24979-70-2

Phenol, 4-ethynyl-

Cat. No. B1584995
CAS RN: 24979-70-2
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

Phenol, 4-ethynyl-, also known as 4-Ethynylphenol, is an organic compound with the molecular formula C8H6O . It is also known as 4-Hydroxyphenylacetylene .


Synthesis Analysis

Phenols can be synthesized via several methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol, which utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular formula of Phenol, 4-ethynyl- is C8H6O . The average mass is 118.133 Da and the monoisotopic mass is 118.041862 Da .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present, which forms intermolecular hydrogen bonds, making phenol soluble in water .

Scientific Research Applications

Catalysis and Synthesis

Phenol, 4-ethynyl-, has been extensively studied in the context of catalysis and organic synthesis. For instance, it has been used in GaCl3-catalyzed ortho-ethynylation of phenols, a process that involves ethynylation at the ortho position with silylated chloroethyne (Kobayashi, Arisawa, & Yamaguchi, 2002). Additionally, phenol, 4-ethynyl-, has been a key component in the synthesis of acetylene-grafted resins derived from phenolics via azo coupling reactions, showcasing its versatility in creating novel resin materials with high ethynyl contents (Wang, Yang, Zhao, & Pei, 2008).

Antioxidant Activity and Health Effects

In health and biochemistry, the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids, including phenol, 4-ethynyl-, has been examined. This research is significant for understanding the antioxidant activities of phenolic compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Sensing and Detection Applications

Phenol, 4-ethynyl-, is also utilized in sensing and detection applications. A notable example is its use in Hg(II)-mediated intramolecular cyclization reaction in aqueous media, demonstrating its potential as a selective indicator for Hg(II) (Atta, Kim, Heo, & Cho, 2013). Furthermore, its incorporation in platinum(II) terpyridyl complexes with phenolic ethynyl ligands has been explored for sensing properties towards anions such as fluoride, acetate, and dihydrogenphosphate (Fan, Zhu, Dai, Zhang, & Chen, 2007).

Nanotechnology and Biomedical Engineering

In the field of nanotechnology and biomedical engineering, phenol, 4-ethynyl-, is pivotal in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications. This includes biosensing, bioimaging, and disease treatment, highlighting its significant role in advancing medical technology and treatment strategies (Wu, Zhou, Creyer, Yim, Chen, Messersmith, & Jokerst, 2021).

Safety And Hazards

Phenol, 4-ethynyl- causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding contact with skin, eyes, and avoiding inhalation of its vapor .

Future Directions

Phenol is an important intermediate for manufacturing chemical products in industry. In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry .

properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylphenol

CAS RN

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 80 g of propylene glycol monomethyl ether was dissolved 88 g of p-t-butoxystyrene, and then, 2 g of azobisisobutyronitrile was added to the solution, after which they were subjected to polymerization for 10 hours under a nitrogen atmosphere while the reaction temperature was kept at 80° C. After the polymerization, an aqueous sulfuric acid solution was added to the reaction mixture and the resulting mixture was subjected to hydrolysis at 80° C. for 8 hours. Subsequently, ethyl acetate was added to the reaction mixture and the resulting mixture was washed with water, after which the solvent was replaced by acetone. The resulting resin solution was dropped into a large amount of water to coagulate a resin. The resin was recovered and dried in a vacuum drier kept at 50° C. overnight to obtain 48 g of a white fine powder of poly(p-hydroxystyrene).
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Synthesis routes and methods II

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in above (2) and ethyl vinyl ether (1.5 g) in a mixed solvent (35 ml) of pyridine and 1,4-dioxane, a catalytic amount of p-toluenesulfonic acid was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (1 liter) and a white solid was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to afford 5.0 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 1:1 based on 1HNMR.
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Synthesis routes and methods III

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in Synthesis Example 3, (2) and ethyl vinyl ether (1.5 g) in acetone, a catalytic amount of pyridinium p-toluenesulfonate was added, and reacted with stirring at room temperature for 12 hours. The reaction mixture was poured into H2O (1 liter) and was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to give 3.9 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 35:65 based on 1HNMR.
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Synthesis routes and methods IV

Procedure details

The conventional preparation process of hydroxyphenyl-acetylene has been reported, for example, in Izv. Akad. Nauk SSSR Se. r. Khim 1964(11), 2073-4. In the process, 4-hydroxyacetophenone is chlorinated with phosphorus pentachloride, reacted in liquid ammonia in the presence of metallic sodium and ammonium chloride, and successively treated with water to obtain 4-hydroxyphenylacetylene in 46% yield.
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Synthesis routes and methods V

Procedure details

A solution of 382 mg of p-[(trimethylsilyl)ethynyl]-phenol (prepared according to Example 10) in 15 ml of a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution was stirred at room temperature for 45 minutes in a round flask under argon gasification. Methanol was subsequently removed on a rotary evaporator and the residue, after the addition of 30 ml of 1N hydrochloric acid, was extracted three times with 30 ml of diethyl ether each time. The organic phases were washed twice with 30 ml of water each time and once with 30 ml of saturated sodium chloride solution, dried over magnesium sulphate and concentrated. There were obtained 207 mg (88%) of p-ethynylphenol as a colourless oil (decomposing rapidly in the pure state) which was taken up immediately in 50 ml of diethyl ether and treated with 436 mg of trans-4-pentylcyclohexanecarboxylic acid, 454 mg of N,N'-dicyclohexylcarbodiimide and 24.4 mg of 4-(dimethylamino)pyridine. This mixture was stirred at room temperature for 18 hours and subsequently filtered. The filtrate was treated with 50 ml of water and extracted three times with 50 ml of diethyl ether each time. The organic phases were washed with 50 ml of water and with 50 ml of saturated sodium chloride solution, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.4 bar) of the residue (847 mg) on silica gel with 3% ethyl acetate petroleum ether gave 277 mg (46%) of trans-4-pentylcyclohexanecarboxylic acid p-ethynylphenyl ester as colourless crystals (purity 98.5%) which were recrystallized further from methanol (purity 99.1%); m.p. (C-N) 50.6° C., cl.p. (N-I) 78.5° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phenol, 4-ethynyl-
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